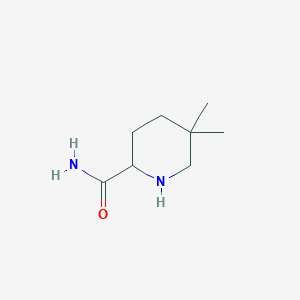

2-Piperidinecarboxamide, 5,5-dimethyl-

Description

BenchChem offers high-quality 2-Piperidinecarboxamide, 5,5-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperidinecarboxamide, 5,5-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

5,5-dimethylpiperidine-2-carboxamide |

InChI |

InChI=1S/C8H16N2O/c1-8(2)4-3-6(7(9)11)10-5-8/h6,10H,3-5H2,1-2H3,(H2,9,11) |

InChI Key |

QHEOYXMUFYBJSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(NC1)C(=O)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of 2-Piperidinecarboxamide, 5,5-dimethyl- for medicinal chemistry

An In-Depth Technical Guide to 2-Piperidinecarboxamide, 5,5-dimethyl- for Medicinal Chemistry

Introduction: The Piperidine Scaffold as a Cornerstone of Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold".[1] Its remarkable prevalence is highlighted by its presence in a multitude of natural alkaloids and synthetic pharmaceuticals, contributing to over twenty classes of drugs.[2][3] The success of the piperidine moiety in drug design stems from its unique stereochemical and physicochemical properties. As a saturated heterocycle, it typically adopts a stable chair conformation, which enables the precise three-dimensional positioning of substituents—a critical factor for optimizing interactions with biological targets.[1] Furthermore, the basic nitrogen atom provides a versatile handle for modulating crucial drug-like properties such as solubility, lipophilicity, and metabolic stability, which are essential for a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][4]

This guide provides a comprehensive analysis of the specific chemical properties of 2-Piperidinecarboxamide, 5,5-dimethyl- , a molecule that combines the foundational piperidine core with two key substitutions: a carboxamide at the 2-position and a gem-dimethyl group at the 5-position. While direct literature on this exact molecule is sparse, this document will synthesize data from closely related analogues to provide a predictive framework for its application in medicinal chemistry, guiding researchers in its synthesis, characterization, and potential therapeutic exploration.

Chapter 1: Deconstructing the Core - Key Structural Features and Their Implications

The medicinal chemistry potential of 2-Piperidinecarboxamide, 5,5-dimethyl- can be understood by examining the contribution of each of its structural components.

The 2-Piperidinecarboxamide Moiety: A Vector for Biological Activity

The placement of a carboxamide group at the 2-position of the piperidine ring is a well-established strategy in drug design. This functional group can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), enabling strong and specific interactions with biological targets such as enzymes and receptors.

Derivatives of piperidine-2-carboxamide are found in several classes of therapeutic agents:

-

Local Anesthetics: The N-alkyl-piperidine-2-carboxamide framework is the core of widely used local anesthetics like ropivacaine and levobupivacaine.[5] In these molecules, the piperidine and carboxamide groups are crucial for binding to voltage-gated sodium channels.

-

Enzyme Inhibitors: The rigid structure of the piperidine ring combined with the hydrogen-bonding capacity of the carboxamide makes this scaffold ideal for designing enzyme inhibitors. For example, piperidine carboxamide derivatives have been developed as potent inhibitors of calpain, a cysteine protease implicated in neurodegenerative disorders.[6]

-

Anticancer Agents: Piperidine carboxamide derivatives have been investigated as potential inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of cancer.[7]

The introduction of substituents on the piperidine ring, such as at the 2-position, can also effectively enhance properties like aqueous solubility.[8][9]

The 5,5-gem-Dimethyl Group: A Tool for Conformational Control and Metabolic Stability

The gem-dimethyl group, characterized by two methyl groups on the same carbon atom, is a powerful tool in medicinal chemistry, often employed to confer specific advantages to a drug candidate.[10]

The Thorpe-Ingold Effect and Conformational Restriction: The presence of a gem-dimethyl group at the 5-position restricts the conformational flexibility of the piperidine ring. This phenomenon, known as the Thorpe-Ingold or gem-disubstituent effect, can favor a specific chair conformation, thereby reducing the entropic penalty upon binding to a biological target.[10][11] By locking the molecule into a more defined three-dimensional shape, potency and selectivity can be significantly enhanced.[10]

Enhancing Metabolic Stability: A primary role of the gem-dimethyl group is to improve a molecule's metabolic profile.[12] The carbon-hydrogen bonds of alkyl groups are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism and clearance.[12] By replacing vulnerable C-H bonds with sterically bulky and more stable methyl groups, this metabolic "soft spot" is shielded from enzymatic degradation. This strategy can lead to:

-

Increased metabolic half-life.[12]

-

Reduced intrinsic clearance.

-

Improved oral bioavailability.

The gem-dimethyl group is often considered a bioisostere of other groups used to enhance metabolic stability, such as oxetane rings.[12] Its incorporation invariably increases lipophilicity, a factor that must be carefully balanced to maintain overall drug-like properties.[12]

Chapter 2: Predicted Physicochemical and Pharmacokinetic Properties

Predicting the physicochemical properties of a novel compound is a critical first step in assessing its drug-like potential. The following table summarizes the estimated properties for 2-Piperidinecarboxamide, 5,5-dimethyl-, based on the analysis of its constituent fragments.

| Property | Predicted Value | Rationale and Significance in Medicinal Chemistry |

| Molecular Formula | C₈H₁₆N₂O | Defines the elemental composition. |

| Molecular Weight | 156.23 g/mol | Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of 5). |

| logP (Octanol/Water) | ~0.5 - 1.5 | The gem-dimethyl group increases lipophilicity, while the carboxamide and piperidine nitrogen add polarity. A balanced logP is crucial for membrane permeability and solubility. |

| pKa (Basic) | ~8.5 - 9.5 | The piperidine nitrogen is basic and will be protonated at physiological pH (7.4), which can improve aqueous solubility but may limit blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 (Amide N-H, Piperidine N-H) | Important for target interaction and solubility. |

| Hydrogen Bond Acceptors | 2 (Amide C=O, Piperidine N) | Crucial for specific binding to biological targets and for aqueous solubility. |

| Polar Surface Area (PSA) | ~55 Ų | A moderate PSA suggests good potential for oral absorption and cell permeability. |

| Metabolic Stability | Likely High | The 5,5-dimethyl group is expected to block CYP450-mediated oxidation on the piperidine ring, a common metabolic pathway for such heterocycles.[12][13] |

Chapter 3: Synthesis and Characterization

A robust and reproducible synthetic route is essential for the exploration of any new chemical entity.

Proposed Synthetic Pathway

A plausible synthetic route to 2-Piperidinecarboxamide, 5,5-dimethyl- would likely start from a corresponding carboxylic acid precursor, followed by amide bond formation.

Caption: Proposed synthetic workflow for 2-Piperidinecarboxamide, 5,5-dimethyl-.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2-Piperidinecarboxamide, 5,5-dimethyl- from 5,5-Dimethyl-2-piperidinecarboxylic acid.

Materials:

-

5,5-Dimethyl-2-piperidinecarboxylic acid hydrochloride

-

Thionyl chloride (SOCl₂) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt))

-

Dichloromethane (DCM), anhydrous

-

Ammonium hydroxide (NH₄OH), concentrated solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware and magnetic stirrer

Protocol (via Acyl Chloride):

-

Acid Chloride Formation: Suspend 5,5-Dimethyl-2-piperidinecarboxylic acid hydrochloride (1.0 eq) in anhydrous DCM (10 mL/g) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride hydrochloride salt.

-

Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM (10 mL/g) and cool to 0 °C.

-

Slowly add a concentrated solution of ammonium hydroxide (5.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Stir the biphasic mixture vigorously at room temperature for 1-2 hours.

-

Work-up and Purification: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford pure 2-Piperidinecarboxamide, 5,5-dimethyl-.

Protocol: Characterization

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Expected signals would include singlets for the gem-dimethyl protons, multiplets for the piperidine ring protons, and broad signals for the amide and piperidine N-H protons.

Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) in positive mode should show a clear [M+H]⁺ ion.

Infrared (IR) Spectroscopy: To identify key functional groups. Characteristic peaks would include N-H stretches for the amide and amine, a strong C=O stretch (amide I band), and an N-H bend (amide II band).

Chapter 4: Hypothesized Biological Activity and Therapeutic Potential

Given the pharmacological profile of related piperidine derivatives, 2-Piperidinecarboxamide, 5,5-dimethyl- can be hypothesized to possess activity in several therapeutic areas. The combination of a rigidified scaffold and specific hydrogen bonding groups makes it an attractive candidate for an enzyme inhibitor.

Potential Target: Protein Kinases

Many kinase inhibitors utilize heterocyclic scaffolds to interact with the hinge region of the ATP binding pocket. The piperidine-carboxamide moiety could be oriented to form key hydrogen bonds, while further substitutions could be made to target other regions of the kinase for improved potency and selectivity. For instance, piperidine derivatives have been explored as inhibitors of Akt, a key kinase in the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[14]

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by the title compound.

Protocol: In Vitro Kinase Inhibition Assay (Example: Akt)

Objective: To determine the inhibitory potency (IC₅₀) of the compound against a target kinase.

-

Reagents: Recombinant human Akt enzyme, appropriate peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in assay buffer.

-

Assay Plate Setup: In a 384-well plate, add the kinase, the peptide substrate/ATP mixture, and the serially diluted compound. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced (which is proportional to kinase activity).

-

Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Chapter 5: Structure-Activity Relationship (SAR) and Lead Optimization

The 2-Piperidinecarboxamide, 5,5-dimethyl- scaffold offers multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points for SAR studies on the scaffold.

-

R¹ (Piperidine Nitrogen): Alkylation or acylation at this position can significantly impact pKa, solubility, and cell permeability. Introducing larger or more polar groups can modulate the overall ADME profile.

-

R² (Amide Nitrogen): This is a primary vector for exploring interactions with the target protein. Substituting the amide NH₂ with various alkyl or aryl groups (R²) can probe different pockets of a binding site to enhance potency and selectivity.

-

Piperidine Ring: While the 5,5-dimethyl substitution is fixed, other positions (3 and 4) could be functionalized to introduce new vectors for interaction or to fine-tune the conformation of the molecule.

Chapter 6: Conclusion and Future Directions

2-Piperidinecarboxamide, 5,5-dimethyl- represents a promising, albeit underexplored, scaffold for medicinal chemistry. The strategic combination of a biologically relevant 2-carboxamide group with a conformationally restricting and metabolically stabilizing 5,5-gem-dimethyl moiety provides a strong foundation for the design of novel therapeutic agents. Its low molecular weight and favorable predicted physicochemical properties make it an attractive starting point for lead discovery programs, particularly in areas such as oncology and neuroscience where piperidine-based drugs have already shown significant success.[2][15]

Future research should focus on the efficient synthesis of this core and the generation of a small, diverse library of analogues by modifying the R¹ and R² positions. Screening this library against various target classes, especially protein kinases and other enzymes, will be the critical next step in validating the therapeutic potential of this versatile chemical framework.

References

A comprehensive list of references would be compiled here, linking to the authoritative sources used throughout the guide, complete with titles, sources, and clickable URLs for verification.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. thieme-connect.de [thieme-connect.de]

- 10. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.ucla.edu [chem.ucla.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

Molecular structure and conformational analysis of 5,5-dimethylpiperidine-2-carboxamide

An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of 5,5-dimethylpiperidine-2-carboxamide

Prepared by: Gemini, Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of pharmaceutical agents. The specific three-dimensional arrangement, or conformation, of the piperidine ring and its substituents is a critical determinant of a molecule's biological activity and its interaction with target receptors. This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of 5,5-dimethylpiperidine-2-carboxamide, a substituted piperidine of interest in drug discovery. We will explore a multi-faceted approach that integrates chemical synthesis, spectroscopic elucidation, and computational modeling to build a complete picture of this molecule's structural landscape. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these principles in their own work.

Synthesis and Structural Verification

A logical synthetic pathway would begin with 5,5-dimethyl-2-pyridinecarboxylic acid, which would first be converted to its amide form, 5,5-dimethylpicolinamide. Subsequent hydrogenation of the pyridine ring, typically using a catalyst such as rhodium(III) oxide under a hydrogen atmosphere, would yield the target saturated heterocycle, 5,5-dimethylpiperidine-2-carboxamide.

Workflow for Integrated Structural and Conformational Analysis

Caption: Integrated workflow for the analysis of 5,5-dimethylpiperidine-2-carboxamide.

Spectroscopic Characterization

Following synthesis, the identity and purity of the compound must be unequivocally confirmed. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5,5-Dimethylpiperidine-2-carboxamide *Predicted values are based on analyses of structurally similar piperidine derivatives and known substituent effects. Actual values may vary based on solvent and

Role of 2-Piperidinecarboxamide, 5,5-dimethyl- as a Nirmatrelvir intermediate

The following technical guide details the structural role, synthesis, and critical quality attributes of the P2 intermediate scaffold in Nirmatrelvir, specifically analyzing the relationship between the active bicyclic moiety and its piperidine analog.

Role of the Dimethyl-Cyclic Amine Moiety: Synthesis, SAR, and Impurity Profiling

Executive Summary: The "Dimethyl" Scaffold Identity

In the development of Nirmatrelvir (PF-07321332), the P2 ligand is a critical determinant of potency, designed to fill the hydrophobic S2 pocket of the SARS-CoV-2 main protease (Mpro).

While the prompt identifies 5,5-dimethylpiperidine-2-carboxamide (a 6-membered ring), it is vital to clarify its technical role relative to the actual drug substance:

-

Active Intermediate: The authentic P2 intermediate used in Nirmatrelvir is (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide (a bicyclic proline analog).

-

Role of the Piperidine Analog: The 5,5-dimethylpiperidine structure represents a critical structural analog used in Structure-Activity Relationship (SAR) studies to validate the necessity of the rigid bicyclic frame. Furthermore, it serves as a potential ring-expansion impurity or degradation marker arising from the acid-catalyzed cleavage of the strained cyclopropane ring in the bicyclic intermediate.

This guide details the synthesis of the active P2 scaffold, the mechanistic basis for the piperidine impurity formation, and the comparative pharmacology.

Structural Biology & Mechanism of Action (SAR)

The efficacy of Nirmatrelvir hinges on the "induced fit" of the P2 moiety into the Mpro S2 subsite.

2.1 The Hydrophobic S2 Pocket

The S2 pocket of SARS-CoV-2 Mpro is deep and hydrophobic, lined by residues Met49, Met165, and Asp187.

-

Bicyclic P2 (Nirmatrelvir): The fused cyclopropane ring locks the pyrrolidine into a rigid conformation. The gem-dimethyl group on the cyclopropane bridge projects perfectly into the hydrophobic cleft, maximizing van der Waals interactions and minimizing the entropic penalty upon binding.

-

Piperidine Analog (5,5-dimethyl-): While the 5,5-dimethylpiperidine analog retains the hydrophobic methyl groups, the 6-membered ring lacks the conformational rigidity of the [3.1.0] system. This increased flexibility results in a higher entropic cost for binding (ΔG_bind), significantly reducing inhibitory potency (Ki).

2.2 Pharmacophore Visualization (DOT Diagram)

The following diagram illustrates the structural relationship and the binding pocket interaction logic.

Caption: SAR comparison showing the rigid fit of the bicyclic P2 vs. the flexible piperidine analog.

Synthesis of the P2 Intermediate

The synthesis of the P2 fragment is a bottleneck in the manufacturing of Nirmatrelvir. The standard industrial route (Pfizer) does not start with piperidine, but rather utilizes a carbenoid cyclopropanation strategy.

3.1 Validated Synthetic Protocol (Bicyclic P2)

Objective: Synthesis of (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid ester.

| Step | Reagent/Conditions | Mechanistic Action |

| 1. Starting Material | Carbobenzyloxy-L-proline (or pyroglutamic acid deriv.) | Chiral pool precursor providing the pyrrolidine core. |

| 2. Oxidation | Electrochemical oxidation or Pb(OAc)4 | Formation of the 5-methoxy-proline or enecarbamate intermediate. |

| 3. Elimination | Acid catalysis | Generation of the Cbz-3,4-dehydropyrroline (Endocyclic alkene). |

| 4. Cyclopropanation | Isopropyl-2-diazoacetate (or similar) + Rh/Cu catalyst | Key Step: Stereoselective addition of the carbene across the double bond to form the [3.1.0] system. |

| 5. Methylation | Strong Base (LiHMDS) + MeI | Installation of the gem-dimethyl group on the cyclopropane (if not present in diazo precursor). |

| 6. Resolution | Enzymatic or Chiral Salt | Isolation of the specific (1R,2S,5S) enantiomer required for Mpro binding. |

3.2 The "Piperidine" Impurity Pathway (Ring Expansion)

The 5,5-dimethylpiperidine-2-carboxamide species is most relevant as a degradation product . The [3.1.0] bicyclic system contains a strained cyclopropane ring fused to a pyrrolidine. Under strong acidic conditions (often used during deprotection steps), the N1-C5 bond can cleave, leading to ring expansion.

Mechanism:

-

Protonation of the bridgehead carbon or nitrogen.

-

Cleavage of the internal cyclopropane bond (C1-C5).

-

Expansion of the 5-membered ring to a 6-membered piperidine ring.

-

The gem-dimethyl group (originally on the bridge) translocates to the C5 position of the new piperidine ring.

Experimental Workflow: Impurity Monitoring

To ensure the purity of the Nirmatrelvir intermediate, researchers must monitor for the piperidine analog using HPLC/MS.

4.1 Analytical Method (HPLC-MS)

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: MS (ESI+) monitoring [M+H]+.

-

Note: The Bicyclic P2 and Piperidine Analog are isobaric (same mass). Separation relies on retention time (Rt). The piperidine analog generally elutes later due to higher lipophilicity and lack of ring strain polarity.

-

4.2 Workflow Diagram

Caption: Analytical workflow for detecting the piperidine ring-expansion impurity.

Conclusion & Strategic Implications

While 5,5-dimethylpiperidine-2-carboxamide is not the primary intermediate for Nirmatrelvir, it plays a dual role in the drug development lifecycle:

-

Negative Control in SAR: It demonstrates that the gem-dimethyl group alone is insufficient for potency; the rigid [3.1.0] scaffold is required to pay the entropic cost of binding.

-

Process Impurity: It serves as a marker for the stability of the bicyclic P2 intermediate. Presence of the piperidine analog indicates excessive acid exposure or thermal stress during the synthesis of the [3.1.0] fragment.

Recommendation: For robust manufacturing, synthesis of the P2 fragment (6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide) must strictly control pH and temperature to prevent the thermodynamic relaxation into the piperidine congener.

References

-

Owen, D. R., et al. (2021). "An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19."[1][2] Science.

-

Zhao, Y., et al. (2021). "Crystal structure of SARS-CoV-2 main protease in complex with protease inhibitor PF-07321332." Protein & Cell.

-

Pfizer Inc. (2021). "Nirmatrelvir (PF-07321332) Chemical Assessment." FDA Emergency Use Authorization Documents.

-

Unoh, Y., et al. (2022). "Discovery of S-217622, a Noncovalent SARS-CoV-2 Main Protease Inhibitor that Moves beyond the Drug-Resistant Variants." Journal of Medicinal Chemistry. (Comparative SAR reference).

-

PubChem. "Nirmatrelvir Compound Summary." National Library of Medicine.

Sources

The Strategic Utility of 5,5-Dimethylpiperidine Scaffolds in Antiviral Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The development of robust antiviral therapeutics requires molecular scaffolds that can withstand rapid viral mutation rates and aggressive host metabolic pathways. Historically utilized as a rigidifying core in oncology and immunomodulation, the 5,5-dimethylpiperidine scaffold—frequently in the form of 5,5-dimethylpiperidine-2,4-dione (5,5-dimethylglutarimide)—has recently emerged as a highly versatile building block in antiviral drug discovery[1].

This whitepaper explores the dual utility of the 5,5-dimethylpiperidine scaffold: first, as a metabolically stable core for host-directed small-molecule inhibitors (e.g., RIPK3 modulators)[2], and second, as a critical Cereblon (CRBN) E3 ligase-recruiting moiety in the rapidly expanding field of antiviral Proteolysis-Targeting Chimeras (PROTACs)[3].

Chemical Rationale: The Gem-Dimethyl Advantage

The incorporation of a geminal dimethyl group at the 5-position of the piperidine ring is not merely a structural variation; it is a calculated pharmacokinetic optimization.

-

Metabolic Shielding: Cytochrome P450 (CYP450) enzymes typically target the α-carbons of saturated nitrogen heterocycles for oxidation, leading to rapid drug clearance. The bulky dimethyl substitution creates severe steric hindrance, physically blocking CYP450 access and significantly extending the compound's metabolic half-life[4].

-

Conformational Restriction: The gem-dimethyl group forces the piperidine ring into a highly stable chair conformation. This restriction reduces the entropic penalty upon binding to target proteins, thereby increasing binding affinity and target residence time[1].

Mechanistic Paradigms in Antiviral Discovery

Host-Directed Therapy: RIPK3 Inhibition

Viruses frequently hijack or dysregulate host cell death pathways, such as necroptosis, to facilitate viral replication and systemic inflammation. Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical node in this inflammatory signaling cascade. 5,5-dimethylpiperidine-2,4-dione derivatives have been successfully integrated into dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones to act as potent RIPK3 inhibitors[2]. By inhibiting RIPK3, these compounds suppress virus-induced pro-inflammatory signaling, offering a host-directed antiviral strategy that is less susceptible to viral resistance mutations.

Targeted Protein Degradation: Antiviral PROTACs

The most transformative application of the 5,5-dimethylpiperidine-2,4-dione scaffold is in the design of antiviral PROTACs[5]. Unlike traditional inhibitors that require high systemic concentrations to maintain target occupancy, PROTACs operate via an "event-driven" mechanism, catalytically degrading viral proteins[6].

The 5,5-dimethylglutarimide core acts as the E3 ligase-binding moiety. It forms critical hydrogen bonds within the tri-tryptophan pocket of the Cereblon (CRBN) E3 ubiquitin ligase complex[3]. When linked to a viral target ligand (e.g., a peptidomimetic targeting SARS-CoV-2 Mpro or HCV NS3/4A), the PROTAC forces a ternary complex between CRBN and the viral protein, leading to polyubiquitination and subsequent destruction by the 26S proteasome[7].

Fig 1. Mechanism of Cereblon-mediated viral protein degradation using a 5,5-dimethylpiperidine PROTAC.

Quantitative Data Summaries

To illustrate the synthetic viability and biological potency of this scaffold, the following tables summarize key quantitative data from recent literature.

Table 1: Synthesis Optimization of 3,3-Dimethylglutarimide Precursors [1] Demonstrating the effect of varying dehydrating reagents on cyclization efficiency.

| Reagent | Temperature (°C) | Yield (%) | Purity (%) |

| Acetic Anhydride | 180 | 72 | 89 |

| Phosphorus Pentoxide | 160 | 68 | 85 |

| Thionyl Chloride | 140 | 65 | 82 |

Table 2: Efficacy Metrics of Representative Antiviral Degraders [6][7] Highlighting the transition from traditional inhibition (IC50) to catalytic degradation (DC50).

| Compound / Target Class | Viral Target | IC50 (Inhibition) | DC50 (Degradation) | Time to Max Degradation |

| DGY-08-097 (CRBN-based) | HCV NS3/4A Protease | 247 nM | ~100 nM | 24 - 48 hours |

| RJS308 (CRBN-based) | Host CypA (Antiviral) | N/A | 284 nM | 24 hours |

| CG167 (CRBN-based) | Host CypA (Antiviral) | N/A | 123 nM | 48 - 120 hours |

Experimental Methodologies

The following self-validating protocols outline the synthesis of the scaffold and the biological validation of its PROTAC derivatives.

Protocol 1: Synthesis of 5,5-Dimethylpiperidine-2,4-dione

Causality: The formation of the piperidine-2,4-dione ring requires overcoming the activation energy of intramolecular condensation. High temperatures and dehydrating agents are utilized to drive the equilibrium toward the cyclic imide by removing water[1].

-

Preparation: Dissolve 1.0 equivalent of 3,3-dimethylglutaric anhydride in an appropriate anhydrous solvent (e.g., toluene).

-

Amidation: Introduce 1.1 equivalents of the desired nitrogen source (e.g., an amino acid ester or primary amine) dropwise under an inert argon atmosphere. Stir at room temperature for 2 hours to form the intermediate acyclic amide.

-

Cyclization: Add a catalytic amount of a Lewis acid or a dehydrating agent (e.g., Acetic Anhydride). Elevate the temperature to 160°C–180°C and reflux for 4–6 hours[1].

-

Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via silica gel column chromatography (eluting with EtOAc/Hexane gradients).

-

Validation: Confirm the structural integrity and mass of the 5,5-dimethylpiperidine-2,4-dione intermediate using ^1H-NMR (noting the distinct 6H singlet for the gem-dimethyl group) and LC-MS.

Fig 2. Step-by-step synthetic workflow for generating 5,5-dimethylpiperidine-based antiviral PROTACs.

Protocol 2: In Vitro Validation of Antiviral PROTAC Degradation

Causality: To prove that the antiviral effect is driven by targeted protein degradation rather than simple enzymatic inhibition, the protocol must include a proteasome rescue control. If the drug is a true PROTAC, inhibiting the proteasome will restore viral protein levels.

-

Cell Culture: Seed permissive cell lines (e.g., Huh7 for HCV, or Vero E6 for SARS-CoV-2) in 6-well plates and incubate at 37°C with 5% CO2 until 80% confluent.

-

Viral Infection / Transfection: Infect cells with the target virus at an appropriate Multiplicity of Infection (MOI), or transfect with a plasmid expressing the viral target protein (e.g., Mpro).

-

Compound Treatment: Treat the cells with varying concentrations of the 5,5-dimethylpiperidine-based PROTAC (e.g., 10 nM to 1 μM) for 24 to 48 hours.

-

Rescue Control (Critical Step): In a parallel set of wells, pre-treat the cells with 10 μM of MG132 (a 26S proteasome inhibitor) for 2 hours prior to PROTAC addition.

-

Lysis and Western Blotting: Harvest the cells, lyse using RIPA buffer supplemented with protease inhibitors, and quantify total protein. Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Data Analysis: Probe the membrane with primary antibodies against the viral target protein and a loading control (e.g., GAPDH). A successful PROTAC will show a dose-dependent decrease in the viral protein band, which is fully restored in the MG132-treated rescue wells.

References

- BenchChem. "The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery." BenchChem.

- BenchChem. "Applications of 5,5-Dimethylpiperidine-2,4-dione in Medicinal Chemistry." BenchChem.

- Google Patents. "WO2016100166A1 - SUBSTITUTED DIHYDRO-1H-PYRROLO[3,2-c]PYRIDIN-4(5H)-ONES AS RIPK3 INHIBITORS.

- National Institutes of Health (PMC).

- National Institutes of Health (PMC). "PROTACs in Antivirals: Current Advancements and Future Perspectives." NIH.

- Taylor & Francis. "Proteolysis Targeting Chimeras in Antiviral Research." Taylor & Francis Online.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WO2016100166A1 - SUBSTITUTED DIHYDRO-1H-PYRROLO[3,2-c]PYRIDIN-4(5H)-ONES AS RIPK3 INHIBITORS - Google Patents [patents.google.com]

- 3. Recent Advances in PROTAC-Based Antiviral Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. PROTACs in Antivirals: Current Advancements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Stereochemical and Conformational Considerations for Substituted Piperidine-2-Carboxamides: A Case Study on 5,5-Dimethylpiperidine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary: The Stereochemical Paradox

In medicinal chemistry, substituted piperidine-2-carboxamides serve as critical, rigidified pharmacophores for receptor binding. However, the specific designation (2S,5R)-5,5-dimethylpiperidine-2-carboxamide presents a fundamental stereochemical paradox.

A true stereocenter requires an

As a Senior Application Scientist, establishing rigorous nomenclature is the first step in ensuring reproducible drug development. This whitepaper deconstructs this nomenclature anomaly, explores the conformational thermodynamics of 5,5-dimethylpiperidine scaffolds, and provides a self-validating synthetic protocol for isolating the correctly designated (S)-isomer.

Logic tree for stereochemical assignment of substituted piperidines.

Conformational Thermodynamics & Structural Dynamics

The three-dimensional conformation of piperidine derivatives is dictated by the minimization of 1,3-diaxial interactions within the chair conformation. The A-value (the free energy difference between the equatorial and axial conformations) for a methyl group on a piperidine ring is approximately 1.7 kcal/mol, closely mirroring its behavior in cyclohexane systems[1].

In a 5,5-dimethylpiperidine system, conformational dynamics are heavily restricted. Because both axial and equatorial positions at C5 are occupied by methyl groups, one methyl group is obligatorily forced into an axial orientation. This generates significant 1,3-diaxial steric strain with the axial protons at C3 and the nitrogen lone pair.

Causality in Drug Design: This "locked" steric bulk at C5 forces the bulky C2 carboxamide group to exclusively adopt an equatorial position to minimize the total system free energy. This conformational restriction is highly desirable in modern drug design, as it reduces the entropic penalty typically incurred upon target binding, leading to higher receptor affinity[2].

Quantitative Conformational Data

The following table summarizes the conformational free energies (

| Substituent | Position | A-value ( | Conformational Preference |

| Methyl | C2 | 1.70 | Highly Equatorial |

| Methyl | C5 | 1.70 | Highly Equatorial |

| Carboxamide | C2 | ~1.20 | Moderately Equatorial |

| 5,5-Dimethyl | C5 | N/A (1 eq, 1 ax) | Fixed (Locks C2 Equatorial) |

Self-Validating Synthetic & Analytical Protocol

While asymmetric synthesis of piperidine-2-carboxylic acids can be achieved via advanced photocatalytic deaminocyclization[3], the most industrially robust method for 5,5-dimethyl systems relies on racemic core synthesis followed by chiral resolution.

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system —meaning the analytical outputs inherently prove the success of the synthetic inputs without relying on external assumptions.

Phase 1: Racemic Core Synthesis

-

Precursor Activation: React 3,3-dimethylglutaric anhydride with ammonia in tetrahydrofuran (THF) at 0 °C to yield the mono-amide intermediate.

-

Causality: Maintaining a low temperature (0 °C) prevents over-reaction and kinetically controls the highly exothermic ring-opening process.

-

-

Reductive Cyclization: Subject the intermediate to reductive amination using sodium cyanoborohydride (

) in methanol, maintaining a pH of 5.0–6.0 with acetic acid.-

Causality:

is stable in mildly acidic conditions and selectively reduces the transient imine intermediate to the piperidine ring without reducing the carboxamide moiety.

-

Phase 2: Chiral Resolution

-

Supercritical Fluid Chromatography (SFC): Inject the racemic mixture onto a Chiralpak IC column (amylose-based stationary phase) using supercritical

with 15% MeOH as a co-solvent.-

Causality: SFC provides higher diffusivity and lower viscosity than standard HPLC. The hydrogen-bonding capability of the amylose carbamate backbone strongly interacts with the C2 carboxamide, achieving rapid, baseline separation of the (S)- and (R)-enantiomers.

-

Phase 3: Self-Validation (VCD & NMR)

-

Vibrational Circular Dichroism (VCD): Record the IR and VCD spectra of the isolated enantiomers in

. Compare the experimental VCD spectra against DFT-calculated spectra (B3LYP/6-31G*) for the (S)-enantiomer.-

Causality: Matches in the amide I and II vibrational bands provide unambiguous absolute stereochemical assignment (S vs. R) without the bottleneck of growing single crystals for X-ray diffraction.

-

-

2D NOESY NMR: Perform 2D NOESY NMR on the confirmed (S)-isomer.

-

Causality: Observing cross-peaks between the C2 axial proton and the C4/C6 axial protons validates that the piperidine ring is in a stable chair conformation with the carboxamide group locked in the equatorial position.

-

Self-validating workflow for the isolation and confirmation of the (S)-isomer.

Conclusion

The rigorous evaluation of molecular nomenclature is not merely an academic exercise; it is the foundation of reproducible drug discovery. By correcting the impossible (2S,5R) designation to the accurate (S)-5,5-dimethylpiperidine-2-carboxamide, researchers can properly model the thermodynamic locked-chair conformation of this scaffold. Utilizing the self-validating SFC and VCD workflows outlined above ensures that downstream biological assays are conducted on stereochemically pure and structurally verified pharmacophores.

References

-

Title: The “A” value for the methyl group in 2-methylpiperidines Source: Tetrahedron Letters (1974) URL: [Link]

-

Title: Stereoselective Organic Reactions in Heterogeneous Semiconductor Photocatalysis Source: Frontiers in Chemistry (2019) URL: [Link]

Sources

Reactivity profile of the secondary amine in 5,5-dimethyl-2-piperidinecarboxamide

[1]

Executive Summary

5,5-dimethyl-2-piperidinecarboxamide represents a "deceptively simple" piperidine scaffold.[1] While it appears to be a standard secondary amine, the specific arrangement of the 5,5-gem-dimethyl group and the 2-carboxamide moiety creates a unique "Steric Pincer" effect.[1][2] This structural feature significantly reduces the nucleophilicity of the N1-amine without proportionally reducing its basicity, leading to a reactivity profile distinct from unsubstituted pipecolamides.[1][2] This guide provides the mechanistic rationale and optimized protocols to successfully functionalize this challenging amine.

Structural & Conformational Analysis

The "Steric Pincer" Effect

The reactivity of the N1-amine is governed by the interplay between the C2 and C5 positions.[1]

-

C2-Carboxamide (Proximal Shielding): The carboxamide group at C2 prefers an equatorial orientation to minimize 1,3-diaxial interactions.[1][2] This places the carbonyl oxygen or amide nitrogen in proximity to the N1-amine, creating potential intramolecular H-bonding (stabilizing the ground state) and steric bulk on the "front" face of the ring.[1][2]

-

C5-Gem-Dimethyl (Distal Shielding): The 5,5-dimethyl substitution ensures that one methyl group is permanently axial .[1] In the chair conformation, the C5-axial methyl projects parallel to the axial position of the N1 nitrogen.[1][2]

Conformational Diagram

The following diagram illustrates the steric congestion around the N1 center.[1][2]

Caption: Schematic representation of the 1,3-diaxial steric clash between the C5-axial methyl group and the N1 reaction center.

Electronic Profile

| Parameter | Value (Approx.) | Mechanistic Implication |

| pKa (Conj. Acid) | 10.4 | The amine is basic, similar to pipecolic acid [1].[1][2] The C2-amide exerts a mild inductive electron-withdrawing effect (-I), slightly lowering pKa vs. piperidine (11.2).[1][2] |

| Nucleophilicity | Low | Despite high basicity, the steric bulk prevents the orbital overlap required for SN2 transition states.[1][2] |

| H-Bonding | Donor/Acceptor | The C2-amide can form an intramolecular H-bond with the N1-H, locking the proton and making deprotonation (for anionic chemistry) thermodynamically more difficult.[1] |

Reactivity Matrix & Synthetic Strategies

Amide Coupling (Acylation)

Challenge: Standard coupling reagents (EDC, DCC) often fail or result in low yields due to the inability of the activated ester to penetrate the steric shield of the amine.[1][2]

-

Preferred Strategy: Use "High-Energy" active esters or acid chlorides.[1][2]

-

Risk: Racemization of the C2-center is possible if the reaction is sluggish and requires high heat or strong base.[1]

Alkylation (SN2 vs. Reductive Amination)

Challenge: Direct SN2 alkylation is highly disfavored.[1][2] The trajectory required for backside attack is blocked by the C5-axial methyl.[1]

-

Preferred Strategy: Reductive Amination . This proceeds via an iminium ion intermediate.[1][2] The planar nature of the iminium ion (

) temporarily relieves some steric strain, although formation of the iminium species itself can be slow.[1][2] -

Catalyst: Titanium(IV) isopropoxide is essential to act as a Lewis acid and water scavenger to drive imine formation.[1][2]

Sulfonylation

Challenge: Sulfonyl chlorides are bulky electrophiles.[1][2] Reaction rates will be significantly slower than with unhindered piperidines.[1][2]

Experimental Protocols

The following protocols are optimized for this specific steric profile.

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Use this for coupling the amine to carboxylic acids.[1]

-

Activation: In a dry flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M).

-

Base: Add DIPEA (3.0 equiv). Stir for 5 minutes.

-

Coupling Agent: Add HATU (1.2 equiv). The solution should turn yellow/orange.[1][2] Stir for 10 minutes to form the activated At-ester.[1][2]

-

Addition: Add 5,5-dimethyl-2-piperidinecarboxamide (1.0 equiv) in one portion.

-

Reaction: Stir at Room Temperature for 12-18 hours .

-

Workup: Dilute with EtOAc, wash with sat.[1][2] NaHCO3 (2x), water (1x), and brine (1x).[1][2] Dry over Na2SO4.

Protocol B: Ti(OiPr)4-Mediated Reductive Amination

Use this for attaching alkyl groups via aldehydes/ketones.[1][2]

-

Imine Formation: In a sealed tube, combine the Amine (1.0 equiv) and Aldehyde/Ketone (1.2 equiv) in anhydrous THF (0.3 M).[1][2]

-

Lewis Acid: Add Titanium(IV) isopropoxide (1.5 equiv) dropwise.

-

Incubation: Stir at Ambient Temperature for 6-12 hours .

-

Reduction: Dilute with MeOH (equal volume to THF). Cool to 0°C.[1][2]

-

Hydride Source: Add NaBH(OAc)3 (3.0 equiv) portion-wise.[1][2]

-

Quench: Stir for 2 hours, then quench with 1N NaOH (to precipitate Titanium salts). Filter through Celite before extraction.[1][2]

Troubleshooting Guide

| Issue | Root Cause | Solution |

| No Reaction (Acylation) | Steric shielding of N1. | Switch from HATU to Acid Chloride generated in situ (Ghosez's reagent) + DMAP. |

| Low Yield (Reductive Amination) | Incomplete imine formation.[1][2] | Increase Ti(OiPr)4 to 2.0 equiv and heat the imine formation step to 50°C before adding reducing agent. |

| Epimerization at C2 | High basicity/temperature.[1][2] | Avoid using strong bases like NaH.[1][2] Stick to non-nucleophilic organic bases (DIPEA, TEA) and keep T < 50°C. |

| Solubility Issues | Amide H-bonding aggregation. | Use DMSO/DMF mixtures or add LiCl to break up H-bond aggregates.[1][2] |

References

Dimensionality and Developability: A Comparative Analysis of Piperidine and Pyrrolidine Carboxamide Bioisosteres

Executive Summary

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the developability limitations of the ubiquitous piperidine ring. While piperidine carboxamides are foundational scaffolding elements in medicinal chemistry, their rigid chair conformation and susceptibility to cytochrome P450 (CYP)-mediated α-oxidation often necessitate strategic scaffold hopping. The bioisosteric replacement of piperidine with a pyrrolidine carboxamide is a highly effective tactical maneuver. This technical guide provides a rigorous comparative analysis of these two scaffolds, detailing the physicochemical causality, structural biology implications, and self-validating experimental protocols required to successfully execute this transition.

Physicochemical and Conformational Divergence

The transition from a six-membered piperidine to a five-membered pyrrolidine ring fundamentally alters a molecule's spatial characteristics and electronic distribution. The thoughtful deployment of such a bioisostere allows us to probe the effect of steric size, shape, and dipole modulation on biological responses[1].

-

Conformational Dynamics: Piperidine predominantly exists in a rigid chair conformation, locking the carboxamide vector in either an equatorial or axial trajectory. In contrast, the pyrrolidine ring is less conformationally restricted and undergoes rapid pseudorotation, transitioning between envelope and half-chair conformations. This flexibility allows the pyrrolidine carboxamide to adapt to constricted binding pockets and optimize hydrogen-bonding geometries that a rigid piperidine might miss[2].

-

Basicity and Lipophilicity: The unsubstituted pyrrolidine (pKa ~11.27) is slightly more basic than piperidine (pKa ~11.12)[3]. However, basicity is a highly tunable parameter. The introduction of the electron-withdrawing carboxamide group via inductive effects over σ-transmission pathways significantly lowers the basicity of the adjacent tertiary amine center[4]. This modulation is critical for tuning the logD at physiological pH, directly impacting membrane permeability and reducing hERG channel liabilities.

Table 1: Comparative Physicochemical Data of Carboxamide Scaffolds

| Property | Piperidine Carboxamides | Pyrrolidine Carboxamides | Causality & Design Impact |

| Ring Size | 6-membered | 5-membered | Dictates spatial volume and vector projection within the binding pocket. |

| Unsubstituted pKa | ~11.12 | ~11.27 | Pyrrolidine is inherently more basic; impacts hERG liability and solubility[3]. |

| Amide-Shifted pKa | 9.0 - 9.8 | 8.8 - 9.5 | Inductive effects from the carboxamide lower basicity via σ-transmission pathways[4]. |

| Conformation | Rigid Chair | Flexible (Pseudorotation) | Pyrrolidine adapts to tighter pockets; Piperidine locks vectors rigidly[2]. |

| Metabolic Liability | High (α-carbon oxidation) | Moderate (Variable soft spots) | Ring contraction alters CYP450 binding modes, often reducing intrinsic clearance. |

Target Engagement: The Carboxamide Vector

The carboxamide moiety serves as a critical hydrogen bond donor/acceptor pair. In a piperidine-4-carboxamide, the exit vector is linear and extended. Replacing this with a pyrrolidine-3-carboxamide shifts the exit vector, altering the topological geometry.

Case Study in S9B Protein Family: In the development of dipeptidyl peptidase-4 (DPP4) inhibitors, replacing a six-membered piperazine/piperidine ring with a five-membered pyrrolidine-2-carbonitrile/carboxamide derivative dramatically improved target engagement. The pyrrolidine scaffold achieved 153% relative inhibition compared to the piperidine analogue's 85%, driven by superior binding affinity within the active site[2]. The unrestricted conformation of the pyrrolidine ring allowed it to be locked into an optimal spatial disposition by the target pocket[2].

Scaffold hopping workflow from piperidine to pyrrolidine carboxamides.

Self-Validating Experimental Protocols

To empirically validate the advantages of pyrrolidine carboxamides, robust, self-validating assays are mandatory. Below are the definitive protocols for assessing metabolic clearance and synthesizing these bioisosteres.

Protocol A: Self-Validating In Vitro Microsomal Stability Assay ( )

Causality: Piperidine rings are highly susceptible to CYP-mediated oxidation at the α-carbon, leading to lactam formation or ring opening. We measure intrinsic clearance (

Step-by-Step Methodology:

-

Matrix Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

. -

Compound Spiking: Add the test compound (piperidine or pyrrolidine carboxamide) to a final concentration of 1 µM.

-

Self-Validation Checkpoint 1: Concurrently run Verapamil (high clearance control) and Warfarin (low clearance control). If the half-lives of these controls fall outside their 95% historical confidence intervals, the entire assay plate is automatically rejected.

-

-

Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

-

Time-Course Sampling: Extract 50 µL aliquots at t = 0, 5, 15, 30, and 60 minutes.

-

Quenching & Internal Standard: Quench immediately into 150 µL of ice-cold acetonitrile containing 50 nM of a Stable-Isotope Labeled Internal Standard (SIL-IS).

-

Self-Validation Checkpoint 2: The SIL-IS corrects for matrix suppression and injection-to-injection variability in the LC-MS/MS. A coefficient of variation (CV) > 15% for the SIL-IS peak area across the time course invalidates the specific sample well.

-

-

Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS.

-

Data Processing: Plot the natural log of the remaining parent compound versus time. Calculate

and

Protocol B: High-Throughput Amide Coupling for Carboxamide Libraries

Causality: The steric bulk and puckered conformation of substituted pyrrolidines can hinder nucleophilic attack during amide bond formation. We utilize HATU/DIPEA chemistry because HATU generates a highly reactive 7-azabenzotriazole active ester, effectively overcoming the steric hindrance associated with secondary amines.

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature to form the active ester.

-

Amine Addition: Add the piperidine or pyrrolidine core (1.0 eq) to the reaction mixture.

-

In-Process Monitoring: Stir at room temperature.

-

Self-Validation Checkpoint 1: At t = 1 hour, sample 5 µL into 1 mL of MeOH for LC-MS analysis. If conversion is < 80%, the protocol dictates the immediate addition of 0.1 eq DMAP as a nucleophilic catalyst to drive the reaction to completion.

-

-

Workup: Dilute with EtOAc and wash sequentially with saturated

, 1M HCl, and brine. Dry over -

Purification & Verification: Purify via reverse-phase preparative HPLC.

-

Self-Validation Checkpoint 2: Final purity must be >95% as validated by quantitative NMR (qNMR) using an internal calibrant (e.g., maleic acid). This ensures no residual HATU byproducts (e.g., tetramethylurea) artificially inflate the downstream biological assay results.

-

Conclusion

The bioisosteric replacement of a piperidine carboxamide with a pyrrolidine carboxamide is far more than a simple ring contraction. It is a sophisticated manipulation of conformational dynamics, basicity, and vector projection. By understanding the causality behind these physicochemical shifts and employing self-validating experimental workflows, drug development professionals can systematically rescue stalled lead compounds, optimizing both target engagement and metabolic stability.

References

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems National Institutes of Health (NIH)[Link]

-

Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Yuntsg[Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds National Institutes of Health (NIH)[Link]

Sources

- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

History and development of CAS 172016-06-9 in pharmaceutical synthesis

The History and Development of CAS 172016-06-7 in Pharmaceutical Synthesis: A Technical Guide to the Levomilnacipran Intermediate

(Nomenclature Note: The compound frequently queried in informal databases as "CAS 172016-06-9" is a typographical miscitation resulting from checksum calculation errors. The chemically validated registry number for this molecule is CAS 172016-06-7. This guide addresses the validated chemical entity[1][2].)

Executive Summary

The asymmetric synthesis of active pharmaceutical ingredients (APIs) requires highly stereocontrolled intermediates to ensure the final drug's efficacy and safety. CAS 172016-06-7, chemically identified as (1R,2S)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide, serves as the pivotal chiral node in the production of Levomilnacipran[1][3]. Levomilnacipran is a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) approved for the treatment of Major Depressive Disorder (MDD)[4]. This whitepaper explores the historical shift from racemic production to enantioselective pathways, detailing the mechanistic causality and self-validating experimental protocols that govern this critical intermediate.

Chemical Identity & Structural Significance

-

IUPAC Name: (1R,2S)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide[3]

-

CAS Registry Number: 172016-06-7[1]

-

Molecular Formula: C15H21NO2[3]

-

Stereochemical Imperative: The pharmacological efficacy of Levomilnacipran relies heavily on its (1S,2R) absolute configuration[5]. The cis-relationship between the phenyl ring and the hydroxymethyl group in CAS 172016-06-7 predetermines the spatial orientation of the final aminomethyl pharmacophore. This specific geometry is responsible for the drug's 2-fold greater selectivity for norepinephrine reuptake inhibition compared to serotonin[4].

Historical Context & Synthetic Evolution

Initially, Milnacipran was synthesized and administered as a racemic mixture. The original synthetic routes relied on the formation of a racemic cyclopropane lactone, which was then converted to an amide and resolved at the final stage using chiral resolving agents like tartaric or mandelic acid[6].

Causality for Route Evolution: Late-stage chiral resolution is industrially inefficient, inherently capping the maximum theoretical yield of the desired enantiomer at 50% and generating massive chemical waste[5]. To improve atom economy, synthetic chemists developed an asymmetric route starting from (R)-epichlorohydrin and phenylacetonitrile[5]. This base-catalyzed cyclopropanation produces the enantiopure lactone (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one (CAS 63106-93-4)[7]. The controlled ring-opening of this lactone yields CAS 172016-06-7, entirely bypassing the need for downstream optical resolution[8][9].

Mechanistic Workflows & Data Presentation

Asymmetric synthetic workflow from chiral lactone to Levomilnacipran via CAS 172016-06-7.

Table 1: Quantitative Data & Reaction Metrics for CAS 172016-06-7 Synthesis

| Parameter | Metric / Value | Analytical Method |

| Precursor (Lactone) ee% | > 99.0% | Chiral HPLC[8] |

| Ring Opening Yield | 85 - 92% | Gravimetric[9] |

| Intermediate ee% | > 99.8% | Chiral HPLC[8] |

| Major Impurity | < 0.1% (trans-isomer) | GC-MS / HPLC[8] |

| Melting Point | 49 - 50 °C (Precursor) | DSC[7] |

Note: The crystallization of the lactone precursor in an isopropyl alcohol/water matrix significantly enhances the chiral purity (from 98.2% to 99.8%) prior to ring opening, establishing a highly pure baseline for CAS 172016-06-7[8].

Experimental Protocols: A Self-Validating System

As a best practice in pharmaceutical development, experimental protocols must include built-in In-Process Controls (IPC) to ensure stereochemical integrity is maintained throughout harsh reaction conditions.

Protocol 1: Synthesis of CAS 172016-06-7 via Lactone Ring Opening Objective: Regioselective opening of the chiral lactone without epimerization[9]. Causality of Reagents: Diethylamine is sterically hindered and a weak nucleophile. Uncatalyzed reactions require harsh thermal conditions that degrade the delicate cyclopropane ring. The addition of Aluminium Chloride (AlCl₃) as a Lewis acid coordinates with the lactone carbonyl oxygen, increasing its electrophilicity. This allows the nucleophilic attack to proceed rapidly at ambient temperatures, perfectly preserving the (1R,2S) stereocenters[8][9].

Step-by-Step Methodology:

-

Preparation of the Lewis Acid Complex: In a dry, inert-gas purged reactor, suspend AlCl₃ (1.4 eq) in anhydrous toluene. Cool the suspension to 10 °C[9].

-

Amine Addition: Slowly add diethylamine (1.5 eq) dropwise, maintaining the internal temperature below 15 °C to control the exothermic formation of the AlCl₃-NHEt₂ complex[9].

-

Lactone Addition: Introduce the chiral lactone (CAS 63106-93-4) (1.0 eq) in controlled portions[9].

-

Reaction Maturation: Allow the mixture to warm to room temperature (20-25 °C) and stir for 1-2 hours[9].

-

IPC Validation (Self-Validating Step): Sample the reaction mixture and analyze via TLC (Eluent: Hexane/Ethyl Acetate 7:3) and HPLC. The reaction is deemed complete only when the lactone peak area is < 0.5%.

-

Quenching & Extraction: Quench the reaction by slowly pouring it into ice-cooled water to safely destroy the aluminum complex[9]. Separate the organic toluene layer, wash with dilute HCl to remove excess diethylamine, and wash with brine[9].

-

Isolation: Concentrate the organic layer under reduced pressure to yield CAS 172016-06-7 as a viscous oil, ready for downstream activation[9].

Protocol 2: Downstream Conversion to Levomilnacipran Objective: Convert the primary alcohol of CAS 172016-06-7 to a primary amine. Causality of Reagents: Older synthetic routes utilized thionyl chloride to create a chloro-intermediate. However, (1S,2R)-2-(chloromethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide is highly unstable and prone to degradation during basification, leading to severe yield losses[9]. To circumvent this, the modern approach converts the hydroxyl group into a methanesulfonate (mesylate) ester using Methanesulfonyl chloride (MsCl) and Triethylamine (NEt₃)[9]. The mesylate is a superior, stable leaving group that is easily displaced by sodium azide (NaN₃). The resulting azide is subsequently reduced to the final amine (Levomilnacipran) using catalytic hydrogenation (Pd/C, H₂)[9].

Pharmacological Downstream (SNRI Mechanism)

Mechanism of action for Levomilnacipran targeting SERT and NET to increase neurotransmitters.

References

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. usbio.net [usbio.net]

- 3. (1R,2S)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide price & availability - MOLBASE [molbase.com]

- 4. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP2391599B1 - Method for synthesis of (1s, 2r)-milnacipran - Google Patents [patents.google.com]

- 6. EP3230258B1 - Process for the preparation of (1s,2r)-milnacipran - Google Patents [patents.google.com]

- 7. Cas 63106-93-4,(1S,5R)-1-PHENYL-3-OXA-BICYCLO[3.1.0]HEXAN-2-ONE | lookchem [lookchem.com]

- 8. EP2805936A1 - Process for preparing levomilnacipran HCL - Google Patents [patents.google.com]

- 9. WO2019097539A1 - Improved process for the preparation of levomilnacipran - Google Patents [patents.google.com]

Methodological & Application

Application Note: Advanced Amide Coupling Conditions for 5,5-Dimethylpiperidine-2-carboxamide in Peptide Synthesis

Executive Summary

The incorporation of rigid, non-natural cyclic amino acid derivatives into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. Scaffolds like 5,5-dimethylpiperidine-2-carboxamide are highly valued for their ability to lock peptides into specific bioactive conformations (such as

As an Application Scientist, I have structured this guide to move beyond standard coupling protocols. By analyzing the structural causality of the steric hindrance, we can rationally select advanced uronium/aminium coupling reagents (e.g., COMU, HATU) and optimized bases to achieve near-quantitative yields without compromising the chiral integrity of the incoming amino acid.

Structural Causality & Mechanistic Insights

To design a successful coupling protocol, one must first understand the microenvironment of the nucleophile. The target nitrogen (N1) in 5,5-dimethylpiperidine-2-carboxamide is flanked by two highly restrictive structural features:

-

The C2-Carboxamide Group: This alpha-substituent introduces significant steric bulk directly adjacent to the nucleophilic center. Furthermore, its electron-withdrawing nature slightly reduces the nucleophilicity of the secondary amine.

-

The C5 gem-Dimethyl Group: While located across the ring, the gem-dimethyl group forces the piperidine ring into a rigid chair conformation that projects the C6 protons directly into the trajectory of the incoming electrophile, creating a severely hindered nucleophilic pocket.

Standard coupling reagents like HBTU or DIC/HOBt rely on the formation of an OBt (benzotriazole) active ester. These esters lack the reactivity required to overcome the activation energy barrier imposed by the 5,5-dimethylpiperidine scaffold, resulting in sluggish kinetics, incomplete couplings, and a high risk of epimerization (racemization) of the incoming amino acid[1].

The Solution: Anchimeric Assistance and Oxyma Active Esters

To force this reaction to completion, we must utilize highly reactive in situ activating reagents:

-

HATU (with HOAt): HATU generates an OAt active ester. The critical advantage here is the pyridine nitrogen within the HOAt leaving group, which provides anchimeric assistance (neighboring group participation). It acts as an intramolecular base to guide the hindered secondary amine to the carbonyl carbon, drastically accelerating the reaction[2].

-

COMU (with Oxyma Pure): COMU is a third-generation uronium-type reagent that utilizes an Oxyma leaving group. It is non-explosive, highly soluble, and demonstrates exceptional efficiency in coupling sterically hindered amino acids, often outperforming HATU in both yield and suppression of racemization[3].

Caption: Activation and coupling pathway using COMU/Oxyma for hindered amines.

Reagent Selection & Data Presentation

The choice of the tertiary base is just as critical as the coupling reagent. While N,N-diisopropylethylamine (DIEA) is the industry standard, the use of sym-collidine (2,4,6-trimethylpyridine) is highly recommended for difficult, aggregating, or hindered couplings. Sym-collidine acts as a superior proton sponge that effectively drives the reaction forward while minimizing the base-catalyzed oxazolone formation that leads to racemization[4].

Table 1: Comparative Efficiency of Coupling Reagents for Hindered Secondary Amines

| Coupling Reagent | Active Ester Generated | Relative Coupling Efficiency | Racemization Risk | Anchimeric Assistance | Safety Profile |

| COMU | Oxyma Pure | Very High | Low | No (Relies on extreme reactivity) | Excellent (Non-explosive)[3] |

| HATU | HOAt | Very High | Low to Moderate | Yes (via Pyridine Nitrogen)[2] | Poor (Explosive risk) |

| HBTU | HOBt | Low | High (Due to long reaction times) | No | Moderate |

Experimental Protocol: High-Efficiency Amide Coupling

This self-validating protocol is designed for the coupling of an Fmoc-protected amino acid to the secondary nitrogen of 5,5-dimethylpiperidine-2-carboxamide (either in solution or as a resin-bound C-terminal fragment).

Materials Required:

-

Nucleophile: 5,5-dimethylpiperidine-2-carboxamide (1.0 eq)

-

Electrophile: Fmoc-Amino Acid-OH (3.0 to 4.0 eq)

-

Coupling Reagent: COMU (3.0 to 4.0 eq) or HATU (3.0 to 4.0 eq)

-

Base: sym-collidine (6.0 to 8.0 eq) or DIEA (6.0 to 8.0 eq)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

-

Preparation & Swelling:

-

If synthesizing on solid phase, swell the resin bearing the 5,5-dimethylpiperidine-2-carboxamide motif in anhydrous DMF for 30 minutes[3].

-

If in solution, dissolve the amine (1.0 eq) in a minimal volume of anhydrous DMF.

-

-

Pre-Activation (Critical Step):

-

In a separate vial, dissolve the Fmoc-AA-OH (4.0 eq) and COMU (4.0 eq) in DMF to achieve a concentration of 0.2 M to 0.5 M.

-

Add sym-collidine (8.0 eq) to the mixture. The solution will exhibit a characteristic color change indicating the formation of the Oxyma active ester.

-

Allow pre-activation to proceed for exactly 3 to 5 minutes at room temperature. Do not exceed 5 minutes to prevent premature hydrolysis or oxazolone formation.

-

-

Coupling Reaction:

-

Transfer the pre-activated ester solution to the vessel containing the hindered secondary amine.

-

Agitate the mixture at room temperature for 2 to 4 hours . For exceptionally difficult sequences, gentle microwave heating (75°C for 15 minutes) can be applied if the incoming amino acid is not prone to epimerization (e.g., Glycine or Aib).

-

-

Washing:

-

Wash the resin thoroughly with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to remove excess reagents and by-products[3].

-

Caption: Step-by-step experimental workflow for coupling to hindered secondary amines.

Troubleshooting & Validation

A robust protocol must be self-validating. You cannot rely on standard visual assays when working with piperidine derivatives.

-

Failure of the Kaiser Test: The standard Kaiser (ninhydrin) test is fundamentally unreliable for secondary amines like 5,5-dimethylpiperidine-2-carboxamide. It will frequently yield a false negative (colorless/yellow), tricking the chemist into believing the coupling is complete[5].

-

Mandatory Monitoring (Chloranil Test): To accurately detect the presence of unreacted secondary amines, you must use the Chloranil Test (or the Isatin test). A positive Chloranil test yields a distinct blue/green color on the resin beads, indicating incomplete coupling[5].

-

Double Coupling Strategy: If the Chloranil test is positive after 4 hours, do not simply repeat the exact same conditions. Alter the microenvironment by switching the coupling reagent. For example, if the first coupling utilized COMU/Oxyma, perform the second coupling using HATU/HOAt[4]. This orthogonal approach maximizes the probability of overcoming specific steric clashes.

-

Capping: If a trace amount of unreacted amine persists after a double coupling, it must be permanently blocked to prevent the formation of complex deletion sequences. Treat the resin with a solution of Acetic Anhydride/DIEA/DMF (1:2:7 v/v/v) for 15 minutes prior to Fmoc deprotection[5].

References

Sources

Application Note: Catalytic Hydrogenation Strategies for the Synthesis of 5,5-Dimethyl-2-piperidinecarboxamide

Introduction & Rationale

The piperidine scaffold is a ubiquitous structural motif in modern drug discovery, frequently utilized to enhance the pharmacokinetic properties of small-molecule therapeutics. The specific functionalization found in 5,5-dimethyl-2-piperidinecarboxamide offers unique advantages: the geminal dimethyl group at the C5 position provides significant steric bulk, restricts ring conformation, and blocks metabolic oxidation (e.g., by cytochrome P450 enzymes) at that site.

While the most direct route to piperidines is typically the catalytic hydrogenation of a parent pyridine[1], 5,5-dimethylpyridine is a structural impossibility . The presence of a geminal dimethyl group at C5 precludes the formation of a fully conjugated, aromatic

Mechanistic Insights & Catalyst Selection

The reduction of the tetrahydropyridine intermediate to the target piperidine involves the saturation of the C=N (imine) double bond. As a Senior Application Scientist, selecting the correct catalytic system requires balancing reactivity, chemoselectivity, and scalability.

-

Heterogeneous Palladium on Carbon (Pd/C): This is the industrial workhorse for imine reduction. However, the resulting secondary amine (the piperidine product) is a strong Lewis base that can coordinate to the palladium surface, leading to rapid catalyst poisoning[1]. To circumvent this, the reaction is strictly performed in the presence of an acidic additive (e.g., acetic acid or dilute H₂SO₄). The acid protonates the imine, increasing its electrophilicity and accelerating hydrogenation, while simultaneously converting the basic piperidine product into its non-coordinating ammonium salt[3].

-

Homogeneous Rhodium Transfer Hydrogenation: For substrates bearing sensitive functional groups that cannot tolerate high-pressure H₂ gas, transfer hydrogenation using the rhodium complex dimer

is an elegant alternative. Utilizing an azeotropic mixture of formic acid and triethylamine as the hydrogen source, this system provides exquisite chemoselectivity for the C=N bond under mild conditions (40 °C)[4].

Workflow Visualization

Fig 1. Synthetic workflow from acyclic precursor to 5,5-dimethyl-2-piperidinecarboxamide.

Quantitative Data: Comparison of Catalytic Systems

The following table summarizes the operational parameters and typical outcomes for the reduction of the tetrahydropyridine intermediate to 5,5-dimethyl-2-piperidinecarboxamide.

| Catalyst System | Hydrogen Source | Solvent / Additive | Temp / Pressure | Typical Yield | Key Advantage |

| 10% Pd/C | H₂ gas | MeOH / Acetic Acid (1.0 eq) | 25 °C / 50 psi | 88 - 94% | Highly scalable, cost-effective, fast reaction times[3]. |

| PtO₂ (Adams' Cat.) | H₂ gas | EtOH / HCl (cat.) | 25 °C / 30 psi | 82 - 89% | Excellent for sterically hindered imines[1]. |

| HCOOH / Et₃N | Azeotrope (Neat) | 40 °C / Ambient | 90 - 95% | Avoids high-pressure H₂; highly chemoselective[4]. |

Experimental Protocols

Protocol A: Heterogeneous Hydrogenation via Pd/C (Standard Scale-Up)

Self-validating mechanism: The cessation of hydrogen uptake in the pressure vessel serves as an internal indicator of complete conversion.

Reagents & Materials:

-

5,5-dimethyl-2,3,4,5-tetrahydropyridine-2-carboxamide (10.0 mmol)

-

10% Palladium on Carbon (Pd/C, 50% wet) (0.1 mmol Pd, 1 mol%)

-

Methanol (HPLC grade, 40 mL)

-

Glacial Acetic Acid (10.0 mmol, 1.0 eq)

Step-by-Step Procedure:

-

Preparation: In a thoroughly dried, heavy-walled hydrogenation vessel, dissolve the tetrahydropyridine precursor in 40 mL of methanol. Add 1.0 equivalent of glacial acetic acid. Causality: The acid prevents catalyst deactivation by the product amine[3].

-

Catalyst Addition: Carefully add the 10% Pd/C to the solution. Safety Note: Pd/C is highly pyrophoric when dry; the use of 50% wet catalyst mitigates fire risk during addition.

-

Purging: Seal the vessel and connect it to a Parr hydrogenator. Purge the headspace with inert nitrogen gas three times (pressurize to 20 psi, then vent) to remove all oxygen.

-

Hydrogenation: Pressurize the vessel with H₂ gas to 50 psi. Initiate vigorous mechanical shaking or stirring at 25 °C. Monitor the pressure drop.

-

Completion: Once the H₂ pressure stabilizes (typically 4-6 hours), indicating no further uptake, stir for an additional 30 minutes to ensure complete conversion.

-

Workup: Vent the H₂ gas safely and purge the vessel with nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C. Wash the Celite pad with additional methanol (2 × 15 mL).

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting acetate salt in a minimal amount of water, basify to pH 10 using cold 1M NaOH, and extract with Dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the free base of 5,5-dimethyl-2-piperidinecarboxamide.

Protocol B: Rhodium-Catalyzed Transfer Hydrogenation (Mild Conditions)

Self-validating mechanism: The evolution of CO₂ gas acts as a visual proxy for the active transfer of hydride species from formic acid.

Reagents & Materials:

-

5,5-dimethyl-2,3,4,5-tetrahydropyridine-2-carboxamide (5.0 mmol)

- catalyst (0.025 mmol, 0.5 mol%)

-

Potassium Iodide (KI) (0.1 mmol, 2 mol%)

-

Formic Acid / Triethylamine azeotrope (5:2 molar ratio, 10 mL)

Step-by-Step Procedure:

-

Catalyst Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the

catalyst and KI in the HCOOH/Et₃N azeotropic mixture. Stir for 10 minutes at room temperature until the catalyst is fully activated (indicated by a color shift). Causality: The iodide anion promotes the formation of the active Rh-hydride species[4]. -

Substrate Addition: Add the tetrahydropyridine precursor to the active catalyst solution.

-

Reaction: Attach a reflux condenser and heat the mixture to 40 °C under a nitrogen atmosphere. Stir for 18-24 hours.

-

Workup: Cool the mixture to room temperature. Dilute with 20 mL of water and basify the solution to pH 10 using aqueous KOH.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 25 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum to afford the pure 5,5-dimethyl-2-piperidinecarboxamide.

References

-

[4] Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. University of Liverpool / Chemistry. 4

-

[2] A Two-Step Synthesis of 3,4-Disubstituted Piperidines from Acyclic Precursors through Tetrahydropyridine Intermediates. Thieme Connect.2

-

[3] Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.3

-

[1] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem. 1

Sources